molecular formula C10H8N2O2 B13029033 2-(Cinnolin-4-yl)acetic acid

2-(Cinnolin-4-yl)acetic acid

Cat. No.: B13029033
M. Wt: 188.18 g/mol
InChI Key: YNDZKJVVAQJYIJ-UHFFFAOYSA-N
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Description

2-(Cinnolin-4-yl)acetic acid is a heterocyclic compound that contains a cinnoline ring system. The cinnoline nucleus is a bicyclic structure with two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cinnolin-4-yl)acetic acid typically involves the cyclization of aryl hydrazonomalononitriles. One common method is the Gewald procedure, which involves the treatment of malononitrile with diazonium salts of corresponding aniline derivatives. The cyclization is facilitated by the presence of a Lewis acid such as aluminum chloride in a nonpolar aromatic solvent like benzene .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving solvent-free conditions or the use of environmentally benign reagents .

Chemical Reactions Analysis

Types of Reactions

2-(Cinnolin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted cinnoline derivatives, which can exhibit a range of biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cinnolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the cinnoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cinnolin-4-yl)acetic acid is unique due to its specific arrangement of nitrogen atoms in the cinnoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-cinnolin-4-ylacetic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,13,14)

InChI Key

YNDZKJVVAQJYIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)CC(=O)O

Origin of Product

United States

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